REACTION_CXSMILES
|
O.P(=O)(O)(O)O.[C:7]([C:9]1[CH:14]=[C:13]([C:15]([NH:17][NH:18][C:19]([C:21]2[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=2)=O)=[NH:16])[CH:12]=[CH:11][N:10]=1)#[N:8]>CC(O)CC>[N:24]1[CH:25]=[CH:26][C:21]([C:19]2[NH:18][N:17]=[C:15]([C:13]3[CH:12]=[CH:11][N:10]=[C:9]([C:7]#[N:8])[CH:14]=3)[N:16]=2)=[CH:22][CH:23]=1
|
Name
|
|
Quantity
|
82 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
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Name
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4-pyridinecarboxylic acid N′-(2-cyanopyridine-4-carbonimidoyl)hydrazide
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Quantity
|
9.25 g
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Type
|
reactant
|
Smiles
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C(#N)C1=NC=CC(=C1)C(=N)NNC(=O)C1=CC=NC=C1
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Name
|
|
Quantity
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8.2 mL
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Type
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solvent
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Smiles
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CC(CC)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 80° C. for 8 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
precipitated crystals
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Type
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FILTRATION
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Details
|
were recovered through filtration
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Type
|
WASH
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Details
|
The crystals were washed with a water-2-butanol (10:1) mixture (92.5 mL)
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Type
|
CUSTOM
|
Details
|
The thus-washed crystal were dried at 80° C. for 13 hours under reduced pressure
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Duration
|
13 h
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
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N1=CC=C(C=C1)C1=NC(=NN1)C1=CC(=NC=C1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |